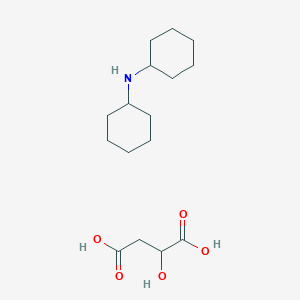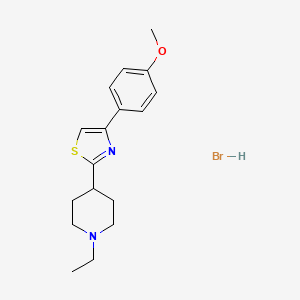
Ethyl benzyl(3-bromopropyl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl benzyl(3-bromopropyl)phosphinate is an organophosphorus compound with the molecular formula C10H14BrO2P. This compound is characterized by the presence of a phosphinate group bonded to an ethyl group, a benzyl group, and a 3-bromopropyl group. It is a versatile compound used in various chemical reactions and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl benzyl(3-bromopropyl)phosphinate can be synthesized through the reaction of ethyl phosphonochloridate with benzylmagnesium chloride, followed by the addition of 3-bromopropyl bromide. The reaction typically occurs under anhydrous conditions and requires the use of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl benzyl(3-bromopropyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl benzyl(3-bromopropyl)phosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mécanisme D'action
The mechanism of action of ethyl benzyl(3-bromopropyl)phosphinate involves its interaction with molecular targets through its phosphinate group. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the inhibition or activation of specific biochemical pathways. The bromine atom in the 3-bromopropyl group can participate in free radical reactions, further enhancing the compound’s reactivity .
Comparaison Avec Des Composés Similaires
Ethyl benzyl(3-bromopropyl)phosphinate can be compared with other similar compounds such as:
Diethyl (3-bromopropyl)phosphonate: Similar structure but lacks the benzyl group.
Ethyl phenylphosphinate: Contains a phenyl group instead of the benzyl and 3-bromopropyl groups.
Ethyl diphenylphosphinate: Contains two phenyl groups instead of the benzyl and 3-bromopropyl groups.
Propriétés
Numéro CAS |
89915-83-3 |
|---|---|
Formule moléculaire |
C12H18BrO2P |
Poids moléculaire |
305.15 g/mol |
Nom IUPAC |
[3-bromopropyl(ethoxy)phosphoryl]methylbenzene |
InChI |
InChI=1S/C12H18BrO2P/c1-2-15-16(14,10-6-9-13)11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3 |
Clé InChI |
BJQNLADGEGPYFX-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CCCBr)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(Pyridin-3-YL)propoxy]propan-1-OL](/img/structure/B14378753.png)

![S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate](/img/structure/B14378768.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal](/img/structure/B14378772.png)
![2-Ethyl-4,5-dihydronaphtho[1,2-b]furan](/img/structure/B14378774.png)





![Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14378823.png)
![4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol](/img/structure/B14378827.png)
![2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane](/img/structure/B14378841.png)
